molecular formula C8H5Cl3O3 B12967226 2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one

2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one

Katalognummer: B12967226
Molekulargewicht: 255.5 g/mol
InChI-Schlüssel: ABFZUCSXONSQCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one is an organic compound with significant interest in various scientific fields It is characterized by the presence of two hydroxyl groups and a trichlorophenyl group attached to an ethanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one typically involves the reaction of 2,4,5-trichlorophenylacetic acid with suitable reagents under controlled conditions. One common method includes the use of a strong base such as sodium hydroxide to deprotonate the carboxylic acid group, followed by the addition of a hydroxylating agent to introduce the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Derivatives with various functional groups replacing chlorine atoms.

Wissenschaftliche Forschungsanwendungen

2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups and trichlorophenyl moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Similar in structure but with trifluoromethyl groups instead of hydroxyl groups.

    2,2,2-Trichloro-1-(3,4,5-trichlorophenyl)ethanone: Contains trichloromethyl groups instead of hydroxyl groups.

Uniqueness

2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one is unique due to the presence of hydroxyl groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where hydroxyl functionality is crucial.

Eigenschaften

Molekularformel

C8H5Cl3O3

Molekulargewicht

255.5 g/mol

IUPAC-Name

2,2-dihydroxy-1-(2,4,5-trichlorophenyl)ethanone

InChI

InChI=1S/C8H5Cl3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,8,13-14H

InChI-Schlüssel

ABFZUCSXONSQCI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)C(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.